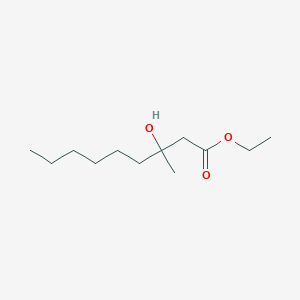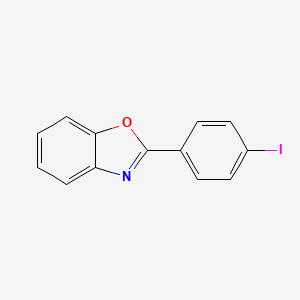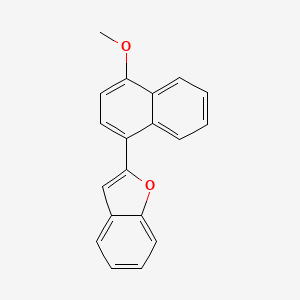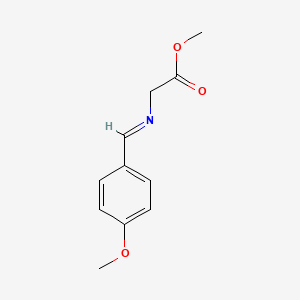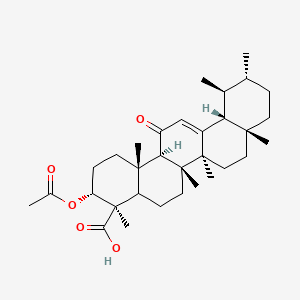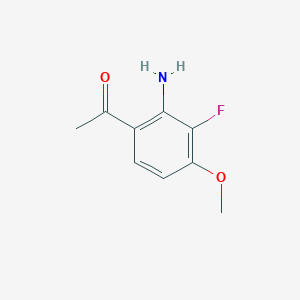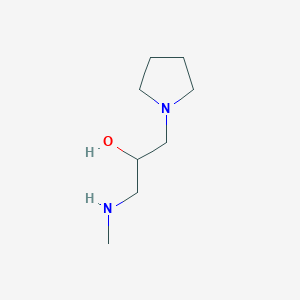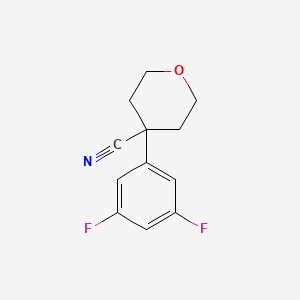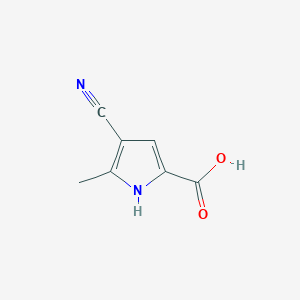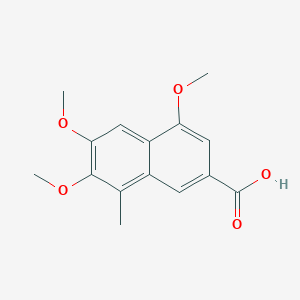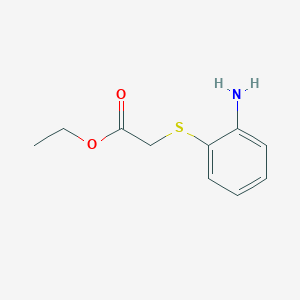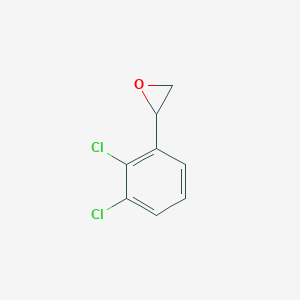
2-(2,3-dichlorophenyl)oxirane
Vue d'ensemble
Description
2-(2,3-dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,3-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dichlorophenyl)oxirane typically involves the epoxidation of 2,3-dichlorostyrene. One common method is the reaction of 2,3-dichlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
2,3-Dichlorostyrene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various compounds depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
2-(2,3-dichlorophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-dichlorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.
Comparaison Avec Des Composés Similaires
2,3-Dichlorophenylpiperazine: Another compound with a 2,3-dichlorophenyl group but with a piperazine ring instead of an oxirane ring.
2,3-Dichloropyridine: Contains a 2,3-dichlorophenyl group attached to a pyridine ring.
Uniqueness: 2-(2,3-dichlorophenyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of the oxirane ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H6Cl2O |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2 |
Clé InChI |
JSSIVJGRLZMOJX-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
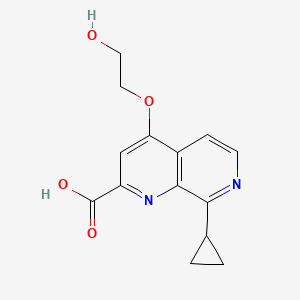
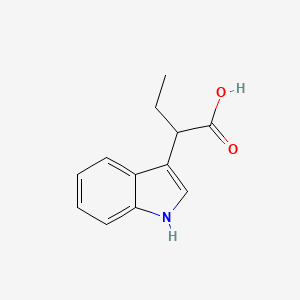
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
